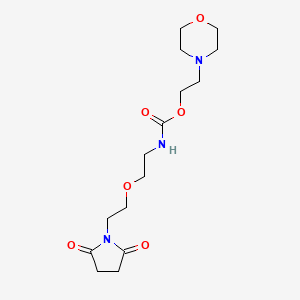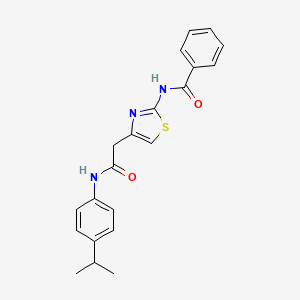
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide, also known as CT-3, is a synthetic compound that belongs to the family of cannabinoids. It is a non-psychoactive cannabinoid, which means that it does not cause the high associated with the use of marijuana. CT-3 has been the focus of scientific research due to its potential therapeutic benefits.
Aplicaciones Científicas De Investigación
Tumor Proliferation Assessment
The compound has been explored for its potential in assessing cellular proliferation in tumors. A study by Dehdashti et al. (2013) evaluated the safety and dosimetry of a cellular proliferative marker, closely related to the compound , and its feasibility in imaging tumor proliferation using PET in patients with malignant neoplasms (Dehdashti et al., 2013).
Synthesis and Reactivity
Research by Rakshit et al. (2011) demonstrated an efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, leading to the selective formation of valuable tetrahydroisoquinolinone products, which is related to the compound in focus (Rakshit et al., 2011).
Fluorescent Zinc Sensors
The hexadentate nitrogen ligands based on isoquinoline derivatives, such as 1-isoTQEN and 3-isoTQEN, have been developed and show potential as fluorescent zinc sensors. These compounds exhibit enhanced fluorescence intensity and zinc-ion binding ability (Mikata et al., 2008).
Novel Synthesis Methods
Innovative synthesis methods for isoquinolinone derivatives, closely related to the compound , have been developed, offering new routes towards 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives (Zhou et al., 2015).
Antimicrobial Agents
Novel isoquinoline derivatives, including those structurally related to the compound, have shown promising results as antimicrobial agents. Galán et al. (2013) synthesized various tetrahydroisoquinolines that exhibited high bactericidal activity (Galán et al., 2013).
Local Anesthetic and Anti-inflammatory Activity
Rakhmanova et al. (2022) studied the analgesic and anti-inflammatory activity of a compound similar to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide, showing significant results in this regard (Rakhmanova et al., 2022).
Propiedades
IUPAC Name |
2,4-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-15(2)11-12-25-21-9-7-19(14-18(21)6-10-22(25)26)24-23(27)20-8-5-16(3)13-17(20)4/h5,7-9,13-15H,6,10-12H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRCPIBDZOEWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-bromophenyl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2961786.png)
![2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone](/img/structure/B2961789.png)

![2-((3-(3,4-dimethoxybenzyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2961791.png)


![4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2961796.png)
![N-(2,2-dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2961797.png)
![N-[2-[4-(3-Cyclohexylpropanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2961799.png)




